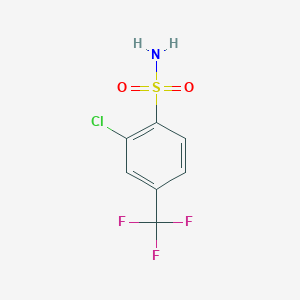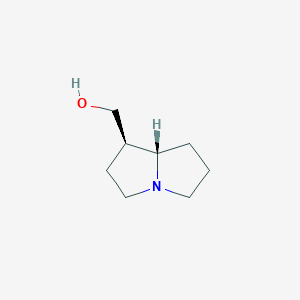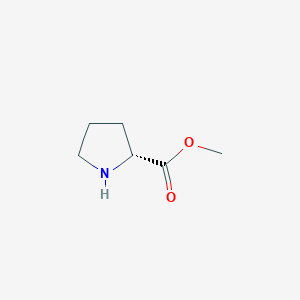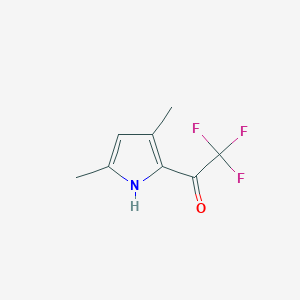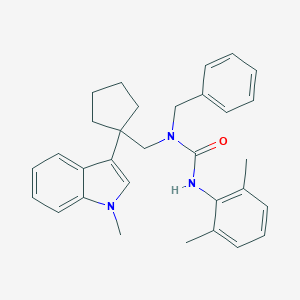
Urea, N'-(2,6-dimethylphenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N'-(2,6-dimethylphenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-, commonly known as DIM-C-pPhOH, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of DIM-C-pPhOH is not yet fully understood. However, studies have shown that it can modulate various signaling pathways, including the NF-κB, STAT3, and PI3K/Akt pathways, which are involved in cancer, inflammation, and neurodegeneration.
Effets Biochimiques Et Physiologiques
Studies have shown that DIM-C-pPhOH can induce apoptosis in cancer cells, inhibit inflammation, and protect against neurodegeneration. It has also been shown to modulate the expression of various genes involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DIM-C-pPhOH in lab experiments is its potential therapeutic applications in various diseases. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in research.
Orientations Futures
There are several future directions for research on DIM-C-pPhOH. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative disorders. Further research is needed to fully understand its mechanism of action and optimize its use in research and clinical applications.
Conclusion:
DIM-C-pPhOH is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. Its mechanism of action is not yet fully understood, but studies have shown that it can induce apoptosis in cancer cells, inhibit inflammation, and protect against neurodegeneration. Further research is needed to fully understand its potential applications and optimize its use in research and clinical settings.
Méthodes De Synthèse
DIM-C-pPhOH is synthesized through a multi-step process involving the reaction of 2,6-dimethylphenyl isocyanate with 1-(1-methyl-1H-indol-3-yl)cyclopentanol to form an intermediate. This intermediate is then reacted with benzylchloride to yield the final product, DIM-C-pPhOH.
Applications De Recherche Scientifique
DIM-C-pPhOH has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that DIM-C-pPhOH can induce apoptosis in cancer cells, inhibit inflammation, and protect against neurodegeneration.
Propriétés
Numéro CAS |
145131-55-1 |
|---|---|
Nom du produit |
Urea, N'-(2,6-dimethylphenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- |
Formule moléculaire |
C31H35N3O |
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
1-benzyl-3-(2,6-dimethylphenyl)-1-[[1-(1-methylindol-3-yl)cyclopentyl]methyl]urea |
InChI |
InChI=1S/C31H35N3O/c1-23-12-11-13-24(2)29(23)32-30(35)34(20-25-14-5-4-6-15-25)22-31(18-9-10-19-31)27-21-33(3)28-17-8-7-16-26(27)28/h4-8,11-17,21H,9-10,18-20,22H2,1-3H3,(H,32,35) |
Clé InChI |
KPOISVAFTQDETA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N(CC2=CC=CC=C2)CC3(CCCC3)C4=CN(C5=CC=CC=C54)C |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)N(CC2=CC=CC=C2)CC3(CCCC3)C4=CN(C5=CC=CC=C54)C |
Autres numéros CAS |
145131-55-1 |
Synonymes |
1-benzyl-3-(2,6-dimethylphenyl)-1-[[1-(1-methylindol-3-yl)cyclopentyl] methyl]urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



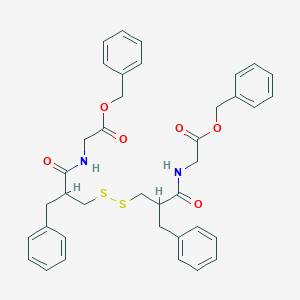
![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)

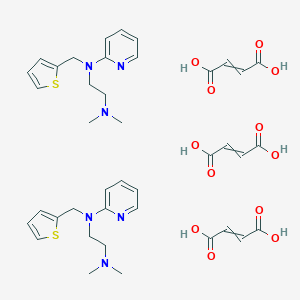
![Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B129612.png)
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B129613.png)
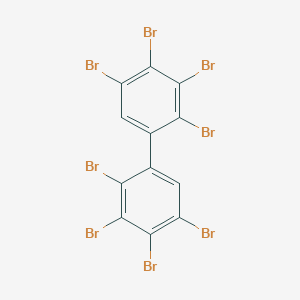
![6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B129616.png)
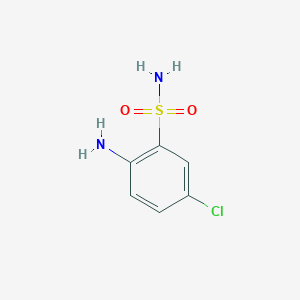
![Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B129620.png)
